molecular formula C28H20O9 B8244274 Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate

Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate

Cat. No.: B8244274
M. Wt: 500.5 g/mol
InChI Key: VEWNAHSBFRMURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro[isobenzofuran-1,9’-xanthene] core, which imparts significant stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate typically involves multi-step organic reactions. One common method includes the reaction of 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl with diallyl carbonate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in fluorescence-based assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows for specific binding to enzymes and receptors, influencing biochemical pathways. The compound’s reactivity also enables it to participate in covalent modifications of biomolecules, which can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): This compound shares a similar spirocyclic core but differs in its functional groups and reactivity.

    3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-dicarbaldehyde: Another related compound with distinct functional groups that influence its chemical behavior.

Uniqueness

Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate is unique due to its diallyl carbonate groups, which impart specific reactivity and potential for diverse chemical transformations. Its stability and ability to participate in various reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(3-oxo-6'-prop-2-enoxycarbonyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O9/c1-3-13-32-26(30)34-17-9-11-21-23(15-17)36-24-16-18(35-27(31)33-14-4-2)10-12-22(24)28(21)20-8-6-5-7-19(20)25(29)37-28/h3-12,15-16H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWNAHSBFRMURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)OCC=C)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.